3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester
Description
3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester (CAS: 1220039-39-3) is a specialized organic compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.33 g/mol . Structurally, it features a phenyl ring substituted with an aminomethyl group (–CH₂NH₂) at the para position, linked to a propionic acid backbone protected by a tert-butyl ester (–COO-t-Bu). This tert-butyl ester group enhances the compound’s stability and lipophilicity, making it suitable for synthetic intermediates in medicinal chemistry and peptide synthesis .
The compound is classified as a primary amine and has been utilized as a chiral building block in enantioselective syntheses.
Properties
IUPAC Name |
tert-butyl 3-[4-(aminomethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKODMCKWPKPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227831 | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)benzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-39-3 | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)benzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester typically involves the reaction of 4-aminomethylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester are summarized below, with key differences in substituents, physicochemical properties, and applications highlighted.
Structural Analogues: Substituent Variations
Commercial and Research Status
- This compound: Discontinued by CymitQuimica but available from specialized suppliers (e.g., J&W PharmLab) for research .
- Fluorinated analogs () : Actively used in medicinal chemistry for optimizing pharmacokinetic profiles .
- PNA monomers (): Critical in antisense oligonucleotide therapeutics, reflecting broader industrial relevance .
Biological Activity
3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester, commonly known as a tert-butyl ester of an amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its structural features, which include an amine group and a propionic acid moiety, contributing to its diverse interactions within biological systems.
Chemical Structure
The chemical structure of this compound can be illustrated as follows:
This structure comprises a phenyl ring substituted with an aminomethyl group and a tert-butyl ester functional group, which influences its solubility and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Experimental models have demonstrated that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in tissues. This activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation and immune response.
Case Studies
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential.
- Inflammation Model : In a rodent model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups, highlighting its anti-inflammatory properties.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
| Study | Activity Assessed | Outcome |
|---|---|---|
| Journal of Antimicrobial Chemotherapy | Antimicrobial Activity | MIC = 32 µg/mL against Staphylococcus aureus |
| Arthritis Research | Anti-inflammatory Activity | Significant reduction in joint swelling |
| Toxicology Reports | Safety Profile | No significant toxicity observed at therapeutic doses |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functional group transformations, including esterification of the carboxylic acid precursor with tert-butanol under acidic catalysis, followed by aminomethylation of the aromatic ring. Critical parameters include temperature control (e.g., 0–5°C for aminomethylation to prevent side reactions) and the use of anhydrous solvents to avoid hydrolysis of the tert-butyl ester . Optimization may require monitoring via HPLC or GC-MS to track intermediate purity and yield.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Verify tert-butyl ester signals (~1.4 ppm for -C(CH3)3) and aromatic protons (δ 6.5–7.5 ppm).
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹ for the aminomethyl group).
- HRMS : Validate molecular formula (e.g., C15H21NO2 requires exact mass 247.1572) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store under nitrogen at 2–8°C to prevent ester hydrolysis. For spills, neutralize with sodium bicarbonate and absorb with inert material .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in coupling reactions?
- Methodological Answer : The bulky tert-butyl group reduces nucleophilic attack on the ester carbonyl, enhancing stability but requiring harsher conditions (e.g., TFA for deprotection). Kinetic studies using variable-temperature NMR can quantify steric effects on reaction rates . Compare with methyl or ethyl esters to isolate steric contributions.
Q. What strategies resolve contradictions in reported catalytic efficiencies for aminomethylation reactions?
- Methodological Answer : Discrepancies may arise from catalyst loading (e.g., Pd/C vs. Raney Ni) or solvent polarity. Design a DOE (Design of Experiments) varying solvents (THF vs. DMF), catalysts, and temperatures. Use LC-MS to quantify byproducts and identify optimal conditions .
Q. How can this compound serve as a precursor for bioactive peptide mimetics?
- Methodological Answer : The aminomethyl group enables conjugation via EDC/NHS chemistry to carboxylic acid-containing biomolecules. For example, coupling to a peptide backbone can mimic natural ligands. Validate binding affinity via SPR (Surface Plasmon Resonance) or fluorescence polarization assays .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodological Answer : Hydrolysis byproducts (e.g., 3-(4-Aminomethyl-phenyl)-propionic acid) may co-elute in HPLC. Use orthogonal methods:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
